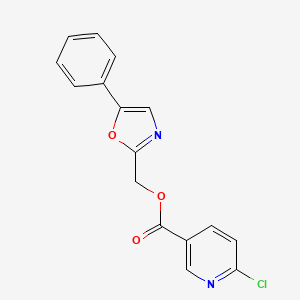![molecular formula C17H21N5O2 B2851809 (4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034451-78-8](/img/structure/B2851809.png)
(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyridazine ring, a piperidine ring, and a tetrahydrobenzimidazole ring. These groups are common in many pharmaceutical compounds due to their diverse chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it may have multiple tautomeric forms due to the presence of nitrogen atoms in the heterocyclic rings .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the nitrogen atoms could participate in hydrogen bonding, influencing its solubility in water and other polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug design due to their prevalence in pharmaceuticals. This compound’s piperidine moiety can be modified to create novel drugs. Researchers explore its potential as a scaffold for developing new therapeutic agents, targeting various diseases such as cancer, cardiovascular disorders, and neurological conditions .
Spiropiperidines and Spiro Compounds
The spiro framework in this compound offers unique structural features. Researchers investigate its use in designing spirocyclic compounds with diverse biological activities. These compounds may act as enzyme inhibitors, receptor modulators, or antimicrobial agents .
Condensed Piperidines
Condensed piperidines, which incorporate additional rings fused to the piperidine core, exhibit intriguing properties. Scientists explore their potential as antiviral agents, anti-inflammatory drugs, or analgesics. The condensed structure allows for fine-tuning of biological activity .
Piperidinones
Piperidinones, derivatives of piperidine, have attracted attention in drug discovery. Researchers investigate their role as protease inhibitors, kinase inhibitors, or modulators of ion channels. The piperidinone scaffold provides a versatile platform for designing bioactive molecules .
Multicomponent Reactions (MCRs)
Efficient synthetic methods are essential for accessing diverse piperidine derivatives. MCRs involving piperidines allow rapid assembly of complex structures. Researchers explore MCRs to create libraries of compounds for biological screening .
Biological Evaluation
Scientists assess the biological activity of synthetic and natural piperidines. This compound’s pharmacological potential is evaluated through in vitro and in vivo studies. Researchers investigate its interactions with receptors, enzymes, and cellular pathways .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(12-3-4-14-15(10-12)19-11-18-14)22-8-5-13(6-9-22)24-16-2-1-7-20-21-16/h1-2,7,11-13H,3-6,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDKKHYONXYALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)OC4=NN=CC=C4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

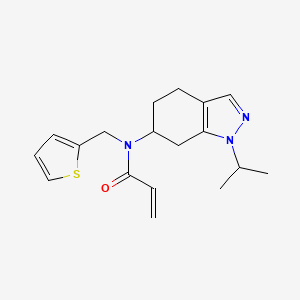
![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)
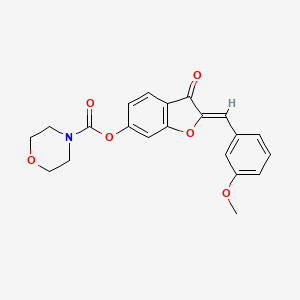
![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)
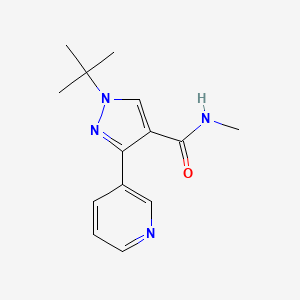
![3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2851737.png)
![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)
![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)
![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)
![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)
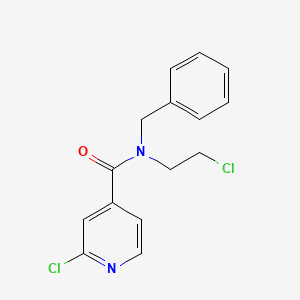
![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)
